molecular formula C9H16N2O2 B13341844 tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B13341844
M. Wt: 184.24 g/mol
InChI Key: RNYIWJRQUZRKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C9H16N2O2. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several methods. One common method involves the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with an amine source under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrole derivatives .

Scientific Research Applications

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-amino-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

tert-butyl 4-amino-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h6H,4-5,10H2,1-3H3

InChI Key

RNYIWJRQUZRKCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.